molecular formula C11H11ClO3 B2495846 (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride CAS No. 141236-46-6

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

Cat. No.: B2495846
CAS No.: 141236-46-6
M. Wt: 226.66
InChI Key: HGDZRSNJGRIAKS-UHFFFAOYSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is an organic compound that belongs to the class of aromatic acyl chlorides It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an acryloyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(3,4-dimethoxyphenyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(2E)-3-(3,4-dimethoxyphenyl)acrylic acid+SOCl2(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride+SO2+HCl\text{(2E)-3-(3,4-dimethoxyphenyl)acrylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (2E)-3-(3,4-dimethoxyphenyl)acrylic acid+SOCl2​→(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to form (2E)-3-(3,4-dimethoxyphenyl)acrylic acid.

    Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used to maintain reaction conditions.

Major Products Formed

    Amides: Reaction with amines.

    Esters: Reaction with alcohols.

    Thioesters: Reaction with thiols.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites in target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify or create new compounds.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)acrylic acid: The parent acid of the acyl chloride.

    (2E)-3-(3,4-dimethoxyphenyl)acrylamide: An amide derivative.

    (2E)-3-(3,4-dimethoxyphenyl)acrylate: An ester derivative.

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is unique due to its high reactivity and versatility as an acylating agent. Its ability to form a wide range of derivatives makes it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDZRSNJGRIAKS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39856-08-1
Record name 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride
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